Stereoselective Ring-Scission: Exclusive (E)-Alk-4-en-1-ol Formation vs. Tetrahydrofuran (Z)/(E) Mixtures
Ring-scission of cis- or trans-2-alkyl-3-chlorotetrahydropyrans proceeds regioselectively and highly stereoselectively to give exclusively (E)-alk-4-en-1-ols. In contrast, the parallel tetrahydrofuran series yields (Z)/(E)-mixtures, with stereochemical outcome dependent on precursor geometry [1].
| Evidence Dimension | Ring-scission stereoselectivity |
|---|---|
| Target Compound Data | Exclusive (E)-alk-4-en-1-ol |
| Comparator Or Baseline | 2-Alkyl-3-chlorotetrahydrofurans: (Z)/(E)-mixtures |
| Quantified Difference | Tetrahydropyran: 100% (E)-selectivity; Tetrahydrofuran: mixture (variable Z/E ratio) |
| Conditions | Ring-scission of cis- or trans-2-alkyl-3-chlorotetrahydropyrans and -furans |
Why This Matters
Procurement of 3-chloro-2-ethyltetrahydro-2H-pyran ensures predictable, high-purity (E)-olefinic alcohol products, eliminating purification challenges associated with isomeric mixtures.
- [1] Crombie, L., & Wyvill, R. D. (1985). β-Halogeno ether synthesis of olefinic alcohols: stereochemistry and conformation of 2-substituted 3-halogenotetrahydro-pyran and -furan precursors. Journal of the Chemical Society, Perkin Transactions 1, 1971-1981. View Source
